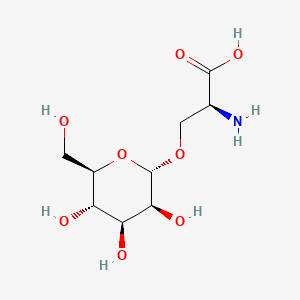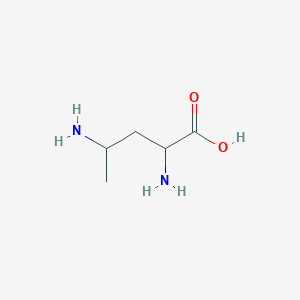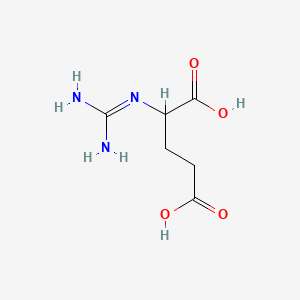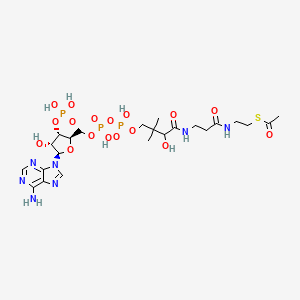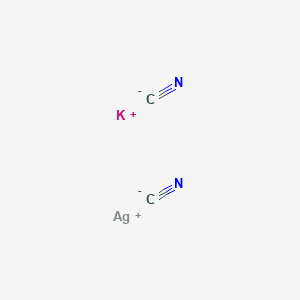
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is a chemical compound with the molecular formula C8H8Cl2N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,6-dichlorophenyl group and a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with methylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:
2,6-Dichlorophenyl isothiocyanate+Methylamine→Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl-
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Types of Reactions:
Oxidation: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the isothiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas.
Applications De Recherche Scientifique
Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its role in drug development.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition in metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichlorophenyl)thiourea: This compound is similar in structure but lacks the methyl group. It is also studied for its biological activities.
2,6-Dichlorophenyl isothiocyanate: This is a precursor in the synthesis of Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- and shares similar chemical properties.
Uniqueness: Isothiourea, 1-(2,6-dichlorophenyl)-2-methyl- is unique due to the presence of both the 2,6-dichlorophenyl group and the methyl group, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
methyl N'-(2,6-dichlorophenyl)carbamimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNWSWDAHZQGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=C(C=CC=C1Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27806-81-1 |
Source


|
| Record name | 2,6-Dichlorobenzylthiopseudourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








